Purity Specification Advantage: ≥96% for 3-Bromo-2-chloro-6-nitroquinoline Versus 95% for the Closest Commercially Available Analogs
Reputable suppliers specify a minimum purity of ≥96% (assay) for 3-Bromo-2-chloro-6-nitroquinoline , which is a measurable improvement over the 95% minimum purity specification commonly reported for the closest structurally related, commercially available analogs 2-chloro-6-nitroquinoline and 3-bromo-6-nitroquinoline . This higher baseline purity can be critical in minimizing side reactions from halogenated byproducts in sensitive catalytic transformations, potentially eliminating a pre-use purification step.
| Evidence Dimension | Minimum Purity Specification from Commercial Vendors |
|---|---|
| Target Compound Data | ≥ 96% (Assay) |
| Comparator Or Baseline | 2-Chloro-6-nitroquinoline: 95% (Specification from AKSci). 3-Bromo-6-nitroquinoline: 95% (Specification from Fluorochem/Bidepharm). |
| Quantified Difference | An absolute purity advantage of ≥ 1% over the closest analogs. |
| Conditions | Vendor Certificates of Analysis (CoA) and product specifications (ChemImpex, AKSci, Fluorochem). |
Why This Matters
Procurement decisions benefit from a higher baseline purity as it directly reduces the need for costly and time-consuming in-house purification, thereby lowering operational overhead and improving experimental reproducibility.
